molecular formula C21H16N4O4S B2546815 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid CAS No. 726165-12-4

3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid

Cat. No. B2546815
CAS RN: 726165-12-4
M. Wt: 420.44
InChI Key: YDPVSOXBIPPYCS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a 1,2,4-triazole ring, a sulfanyl group, an acetamido group, and a benzoic acid group . These functional groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could lead to a rigid and planar structure, which could affect its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of chemical reactions, and the sulfanyl group could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Anticancer Activity

The compound falls within the category of thiazolidinone and triazole derivatives, which have been extensively studied for their anticancer activities. A study highlighted the synthesis of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives through the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides, showing potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). This suggests potential anticancer applications of similar structures, including 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid.

Antimicrobial Applications

Another important application area is the antimicrobial activity of thiazolidinone and triazole derivatives. A study on the microwave-assisted synthesis and antimicrobial activity of new thiazolidinones reported the formation of 4-[5-(6-cyano-5-oxo-3-phenyl-2-phenylimino-2,3,4,5,6,7-hexahydrothiazolo [4,5-b]pyridin-7-yl)furan-2-yl]benzoic acids, demonstrating enhanced reaction rates and improved yields compared to conventional methods. These compounds exhibited significant antibacterial and antifungal activities (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).

Antioxidant and Antitumor Properties

Derivatives of 1,2,4-triazol, particularly those involving furan-2-carboxylic acid hydrazide, have shown good antioxidant and antitumor activities. A study synthesizing triazole sulfanyl compounds containing a cyclobutane ring found that derivatives with p-tolyl, benzyl, and phenyl substituents displayed promising antioxidant and antitumor activity (Koparir, 2019).

Potential Antimicrobial and Hemolytic Agents

N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and shown to possess antimicrobial and hemolytic activity. This research points towards the broader potential of compounds like this compound in developing new antimicrobial agents (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and optimizing its synthesis process. Additionally, its biological activity could be investigated if it’s intended to be used as a drug .

properties

IUPAC Name

3-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c26-18(22-15-7-4-6-14(12-15)20(27)28)13-30-21-24-23-19(17-10-5-11-29-17)25(21)16-8-2-1-3-9-16/h1-12H,13H2,(H,22,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPVSOXBIPPYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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